molecular formula C12H12N2O3 B1487085 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol CAS No. 1970593-46-4

6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Cat. No. B1487085
M. Wt: 232.23 g/mol
InChI Key: YSTOPNKAHNFPGK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol are not available, pyrimidines are known to undergo a variety of reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO .

Scientific Research Applications

  • Inhibitor of Kinases :

    • N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, structurally similar to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, was synthesized and identified as a new inhibitor of CLK1 and DYRK1A kinases. Its complete crystal structure was determined, contributing to understanding its biological mechanism of action (Guillon et al., 2013).
  • Dimerization Properties :

    • The dimerization of ureidopyrimidinones, including similar compounds to the one , has been studied. These compounds demonstrate strong dimerization via hydrogen bonds, highlighting their potential in designing supramolecular structures (Beijer et al., 1998).
  • Anticancer and Anti-Inflammatory Properties :

    • Derivatives of pyrimidin-2-ol, closely related to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Muralidharan et al., 2019).
  • Anti-angiogenic Activities :

    • Thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, have been developed as anticancer drugs with anti-angiogenic activities. Their interaction with the tubulin-binding motif and influence on microtubule dynamics were studied, identifying promising candidates for further cancer research (Gold et al., 2020).
  • Optoelectronic Applications :

    • The nonlinear optical (NLO) properties of thiopyrimidine derivatives, which are similar in structure to the compound , have been explored for potential use in optoelectronics. These studies help in understanding the electronic properties and potential applications of these compounds in advanced technologies (Hussain et al., 2020).
  • Photoproducts in DNA :

    • Studies on photoproducts derived from pyrimidine compounds, including those similar to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, have provided insights into the photochemical behavior of DNA. This research is crucial for understanding the mechanisms of DNA damage and repair (Mitchell, 1988).

properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOPNKAHNFPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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